5-Bromo-1-methyl-1H-imidazole-2-carboxylic acid
Overview
Description
5-Bromo-1-methyl-1H-imidazole-2-carboxylic acid: is a heterocyclic organic compound that contains a bromine atom, a methyl group, and a carboxylic acid group attached to an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions:
Debus-Radziszewski Synthesis: This method involves the reaction of glyoxal, formaldehyde, and ammonia or primary amines under acidic conditions to form imidazole derivatives.
Wallach Synthesis: This method involves the cyclization of α-halo ketones with ammonia or primary amines.
From Dehydrogenation of Imidazolines: This method involves the dehydrogenation of imidazolines to form imidazoles.
From α-Halo Ketones: This method involves the reaction of α-halo ketones with ammonia or primary amines to form imidazoles.
Marckwald Synthesis: This method involves the reaction of α-halo ketones with ammonia or primary amines under basic conditions.
Amino Nitrile Method: This method involves the reaction of amino nitriles with aldehydes or ketones under acidic conditions to form imidazoles.
Industrial Production Methods: The industrial production of 5-Bromo-1-methyl-1H-imidazole-2-carboxylic acid typically involves large-scale synthesis using the methods mentioned above, with optimization for yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in 5-Bromo-1-methyl-1H-imidazole-2-carboxylic acid can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The methyl group can be oxidized to form a carboxylic acid or other oxidized derivatives.
Reduction Reactions: The carboxylic acid group can be reduced to form an alcohol or other reduced derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, thiols, and other nucleophiles.
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Major Products:
Substitution Reactions: Products include substituted imidazole derivatives with various functional groups replacing the bromine atom.
Oxidation Reactions: Products include oxidized derivatives such as carboxylic acids or aldehydes.
Reduction Reactions: Products include reduced derivatives such as alcohols or alkanes.
Scientific Research Applications
Chemistry:
Biology:
Enzyme Inhibition: This compound can be used as an inhibitor of certain enzymes, making it useful in biochemical research to study enzyme mechanisms and functions.
Medicine:
Drug Development: this compound is a potential lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry:
Mechanism of Action
The mechanism of action of 5-Bromo-1-methyl-1H-imidazole-2-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the carboxylic acid group play crucial roles in binding to these targets, either through covalent bonding or non-covalent interactions such as hydrogen bonding and van der Waals forces . The imidazole ring can also participate in π-π stacking interactions with aromatic residues in proteins .
Comparison with Similar Compounds
1-Methylimidazole: This compound lacks the bromine and carboxylic acid groups, making it less reactive in certain chemical reactions.
5-Bromo-1H-imidazole-2-carboxylic acid: This compound lacks the methyl group, which can affect its solubility and reactivity.
2-Methylimidazole: This compound has the methyl group at a different position, which can influence its chemical properties and reactivity.
Uniqueness: 5-Bromo-1-methyl-1H-imidazole-2-carboxylic acid is unique due to the presence of both the bromine atom and the carboxylic acid group, which provide distinct reactivity and binding properties. The combination of these functional groups allows for a wide range of chemical modifications and applications in various fields .
Properties
IUPAC Name |
5-bromo-1-methylimidazole-2-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN2O2/c1-8-3(6)2-7-4(8)5(9)10/h2H,1H3,(H,9,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLNIZAXGCAAHOF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CN=C1C(=O)O)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.01 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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